molecular formula C20H16Cl3N5O2 B2429431 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea CAS No. 338418-66-9

3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea

Cat. No.: B2429431
CAS No.: 338418-66-9
M. Wt: 464.73
InChI Key: LMJBIGNWIXBWGP-UHFFFAOYSA-N
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Description

3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is an organic compound with diverse applications in various scientific fields, especially in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea involves a multi-step process:

  • Starting Materials: : 6-chloropyridin-2-amine, 2,4-dichlorophenol, and phenyl isocyanate.

  • Condensation Reaction: : Reacting 6-chloropyridin-2-amine with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.

  • Hydrazination: : Adding hydrazine hydrate to the resulting product.

  • Cyclization: : Finally, reacting the intermediate with phenyl isocyanate to yield the desired product.

Industrial Production Methods

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and product yield. Key parameters include maintaining optimal temperature and pressure conditions to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the phenyl and pyridinyl moieties.

  • Reduction: : The hydrazine and urea groups can be targets for reduction reactions.

  • Substitution: : Halogen substitution on the chloropyridinyl and dichlorophenyl groups is feasible under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typically carried out with nucleophiles like ammonia or thiol compounds in polar solvents.

Major Products

  • Oxidation: : Can yield hydroxylated or carboxylated derivatives.

  • Reduction: : Produces amines or alcohols, depending on the specific reagents and conditions.

  • Substitution: : Leads to various substituted derivatives with altered physical and chemical properties.

Scientific Research Applications

Chemistry

Used as a precursor for synthesizing more complex organic molecules, serving as an intermediate in organic synthesis.

Biology

Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine

Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry

Employed in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The compound’s effects are mediated through its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, blocking the catalytic activity. This inhibition can lead to downstream effects, altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparing 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea with similar compounds, like 3-[(1E)-1-[2-(3-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea or 3-[(1E)-1-[2-(4-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea, reveals the uniqueness in reactivity patterns and biological activities.

Conclusion

This compound stands out as a versatile compound with extensive applications. Its complex structure allows for diverse chemical reactions and valuable scientific applications, making it a significant subject of research in various fields.

Properties

IUPAC Name

1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-[(2,4-dichlorophenoxy)methyl]carbonimidoyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N5O2/c21-13-9-10-16(15(22)11-13)30-12-19(28-27-18-8-4-7-17(23)25-18)26-20(29)24-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,27)(H2,24,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBIGNWIXBWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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